(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by the presence of a benzoxazole ring, a methylphenyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde or ketone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenyl and 2,4,5-trimethoxyphenyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In materials science, the compound could be used in the design of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the methyl and trimethoxy groups, making it less complex.
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)prop-2-en-1-one: Similar but lacks the trimethoxyphenyl group.
Uniqueness
The presence of both the 4-methylphenyl and 2,4,5-trimethoxyphenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one makes it unique
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO5/c1-16-9-11-17(12-10-16)25(28)19(26-27-20-7-5-6-8-21(20)32-26)13-18-14-23(30-3)24(31-4)15-22(18)29-2/h5-15H,1-4H3/b19-13+ |
InChI Key |
ATVSEIKSHPXOSM-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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